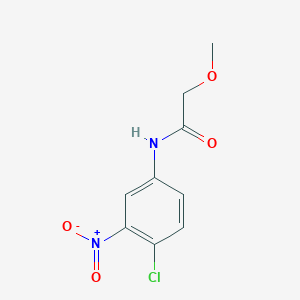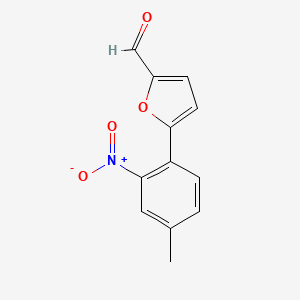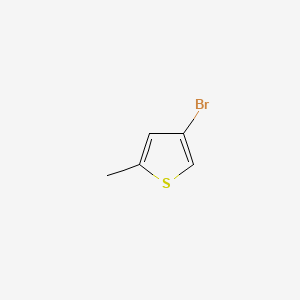
4-ブロモ-2-メチルチオフェン
概要
説明
4-Bromo-2-methylthiophene is an organobromine compound with the molecular formula C5H5BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is of significant interest due to its applications in organic synthesis and material science .
科学的研究の応用
4-Bromo-2-methylthiophene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Medicinal Chemistry: Derivatives of 4-Bromo-2-methylthiophene have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Research: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
作用機序
Target of Action
4-Bromo-2-methylthiophene is a compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary target of 4-Bromo-2-methylthiophene in this reaction is the organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-methylthiophene interacts with its target through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The success of the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Biochemical Pathways
The biochemical pathway primarily affected by 4-Bromo-2-methylthiophene is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
It is known that the compound has a boiling point of 74-76 °c/20 mmhg and a density of 1581 g/mL at 25 °C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
The primary result of the action of 4-Bromo-2-methylthiophene is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in the synthesis of various organic compounds .
Action Environment
The action of 4-Bromo-2-methylthiophene is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the compound should be stored in a dark place and sealed in dry conditions at room temperature to maintain its stability .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylthiophene can be synthesized through various methods. One common approach involves the bromination of 2-methylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a solvent such as acetic acid or carbon tetrachloride, and the reaction temperature is maintained between 0°C to room temperature .
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-2-methylthiophene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
化学反応の分析
Types of Reactions: 4-Bromo-2-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can lead to the formation of dihydrothiophenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), are used along with bases like potassium carbonate or sodium hydroxide in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are typically formed.
Oxidation and Reduction: Sulfoxides, sulfones, and dihydrothiophenes are the major products.
類似化合物との比較
- 2-Bromo-3-methylthiophene
- 4-Bromo-2,3-dimethylthiophene
- 2-Bromothiophene
- 3-Bromothiophene
- 2-Bromobenzothiophene
Comparison: 4-Bromo-2-methylthiophene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to other bromothiophene derivatives, it offers distinct advantages in certain synthetic applications, particularly in the formation of biaryl compounds through coupling reactions .
特性
IUPAC Name |
4-bromo-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-5(6)3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUSXPGSSMPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348582 | |
| Record name | 4-bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29421-92-9 | |
| Record name | 4-bromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


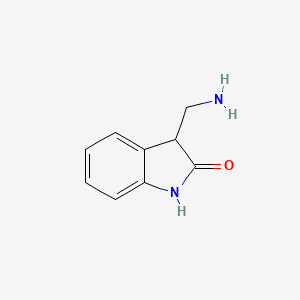
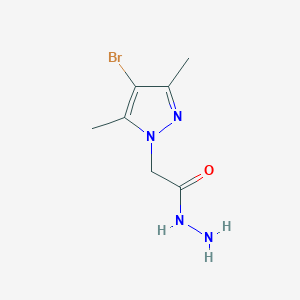
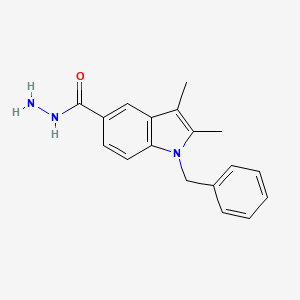
![4-[(3-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269839.png)
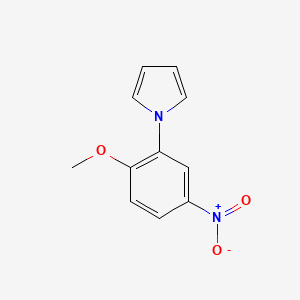
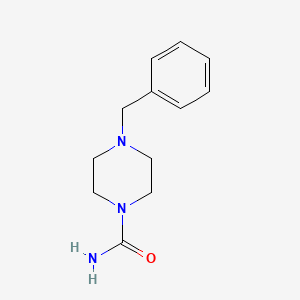

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)
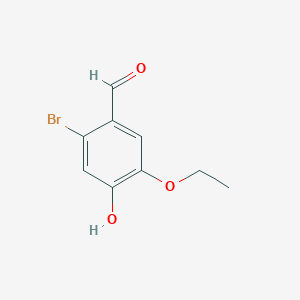
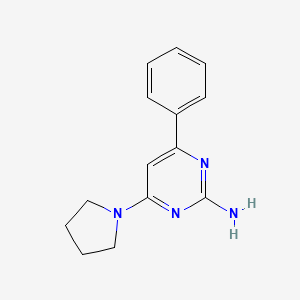
![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
